molecular formula C14H20O5S B2484566 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside CAS No. 63407-54-5

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

Cat. No.: B2484566
CAS No.: 63407-54-5
M. Wt: 300.37 g/mol
InChI Key: ZNAMMSOYKPMPGC-RGDJUOJXSA-N
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Description

2-Phenylethyl β -D-thiogalactoside is a cell-permable inhibitor of the reporter enzyme β -galactosidase.

Scientific Research Applications

Imaging of LacZ Gene Expression

2-Phenylethyl 1-thio-beta-D-galactopyranoside (PETG) has been utilized in the synthesis of radioiodine-labeled PETG for noninvasive imaging of LacZ gene expression. The radioiodine-labeled PETG can be used as a prodrug for biological evaluation, demonstrating its potential in molecular imaging applications (Choi et al., 2003).

Affinity Chromatography

PETG has been involved in the synthesis of various galactopyranosides for use in affinity chromatography. These compounds are significant in isolating specific proteins, such as human serum amyloid P protein, from human serum (Ziegler et al., 1992).

Beta-Galactosidase Activity Assay

In the field of biochemistry, PETG-related compounds are used in developing assays for beta-galactosidase activity. These assays are crucial for understanding and measuring the activity of this enzyme in various biological contexts (Gong et al., 2009).

Synthesis of Oligosaccharides

PETG derivatives have been used in the synthesis of complex oligosaccharides. These syntheses are important in the study of carbohydrates and their roles in various biological processes (Ohlsson & Magnusson, 2000).

Role in Scent Formation

Research has explored the potential role of PETG derivatives in scent formation in plants. This is particularly relevant in understanding the biochemical pathways involved in scent production in flowers (Watanabe et al., 2001).

Enzymatic Synthesis

PETG is used in enzymatic synthesis processes. For example, beta-galactosidase from Aspergillus oryzae has been employed for the diastereoselective synthesis of compounds like PETG, demonstrating its utility in producing specific stereoisomers of biochemical importance (Majumder et al., 2008).

Glycoconjugate Preparation

A thioglycoside derivative of PETG has been synthesized for use in the preparation of glycoconjugates. These are crucial in the study of carbohydrate-protein interactions and have potential therapeutic applications (Moroder, 1988).

Mechanism of Action

Target of Action

The primary target of PETG is the reporter enzyme β-galactosidase . This enzyme is involved in the hydrolysis of β-galactosides into monosaccharides and is crucial in various biological processes.

Mode of Action

PETG acts as a cell-permeable inhibitor of β-galactosidase It interacts with the enzyme, preventing it from performing its normal function of breaking down β-galactosides

Result of Action

The inhibition of β-galactosidase by PETG can result in the accumulation of β-galactosides within the cell, potentially affecting various cellular processes. For instance, it has been used in a study to assess subnanoliter enzymatic assays on microarrays . .

Action Environment

The action, efficacy, and stability of PETG can be influenced by various environmental factors. For instance, PETG is sensitive to heat and should be stored at low temperatures (0-10°C) to maintain its stability . The pH, presence of other molecules, and other environmental conditions could also potentially affect the action and efficacy of PETG.

Biochemical Analysis

Biochemical Properties

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside plays a significant role in biochemical reactions. It interacts with the enzyme β-galactosidase, inhibiting its activity . This interaction is crucial in the regulation of lactose metabolism in organisms.

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on β-galactosidase. By inhibiting this enzyme, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with β-galactosidase, leading to the inhibition of this enzyme . This interaction can lead to changes in gene expression related to lactose metabolism.

Metabolic Pathways

This compound is involved in the metabolic pathway of lactose metabolism, where it interacts with the enzyme β-galactosidase

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside involves the conversion of 2-phenylethanol to 2-phenylethyl bromide, followed by the reaction of the resulting bromide with thio-beta-D-galactopyranoside.", "Starting Materials": [ "2-phenylethanol", "hydrogen bromide", "thio-beta-D-galactopyranoside", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2-phenylethanol in hydrogen bromide and add sodium hydroxide to the mixture to neutralize the acid. The resulting solution is then extracted with diethyl ether.", "Step 2: The diethyl ether layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain 2-phenylethyl bromide.", "Step 3: Dissolve thio-beta-D-galactopyranoside in water and add 2-phenylethyl bromide to the solution. The mixture is then heated under reflux for several hours.", "Step 4: The reaction mixture is cooled and the product is extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to obtain 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside." ] }

CAS No.

63407-54-5

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14+/m1/s1

InChI Key

ZNAMMSOYKPMPGC-RGDJUOJXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O

solubility

not available

Origin of Product

United States
Customer
Q & A

Q1: What are the key properties of PETG that make it suitable for various applications?

A1: PETG is favored for its:

  • Clarity and Gloss: This makes it suitable for optical applications and packaging where visibility is key. [, ]
  • Impact Resistance: PETG is known for its toughness, making it ideal for applications requiring durability. [, , ]
  • Chemical Resistance: PETG exhibits good resistance to various chemicals, making it suitable for applications involving chemical exposure. [, ]
  • Recyclability: PETG is a recyclable material, aligning with sustainability goals. [, ]
  • Ease of Processing: PETG is known for its ease of processing using methods like extrusion and 3D printing. [, , , , , , , , ]

Q2: What are some common applications of PETG?

A2: PETG finds use in diverse fields:

  • Packaging: Food containers, bottles, and blister packs benefit from PETG's clarity, impact resistance, and chemical resistance. []
  • Medical Devices: PETG is suitable for medical devices due to its biocompatibility and ease of sterilization. [, ]
  • 3D Printing: PETG filament is widely used in 3D printing due to its printability, allowing for the creation of complex structures. [, , , , ]
  • Automotive and Aerospace: Lightweight and strong PETG composites are investigated for potential applications in these industries. [, , ]

Q3: How does the addition of carbon fiber impact the properties of PETG?

A3: Research shows that incorporating carbon fiber into PETG:

  • Improves Mechanical Strength: Significantly enhances tensile strength, flexural strength, and modulus. [, , , , ]
  • Enhances Heat Resistance: Makes it suitable for applications requiring higher temperature tolerance. [, , ]
  • Modifies Surface Properties: Influences surface roughness and wettability. []

Q4: How does annealing affect the properties of 3D-printed PETG?

A4: Annealing of 3D-printed PETG has been found to:

  • Improve Stress Recovery: Enhanced stress recovery is observed, improving shape memory effects. []
  • Reduce Anisotropy: Helps mitigate the inherent anisotropy of FDM-printed layers, leading to more uniform properties. []

Q5: Can PETG be blended with other polymers? What are the advantages and challenges?

A5: Yes, PETG can be blended with other polymers, such as:

  • ABS: Blending with ABS can improve shape memory and impact resistance but can lead to complex morphologies depending on the blend ratio. []
  • PLA: Combining with PLA through multi-material 3D printing can enhance mechanical properties, but interfacial adhesion needs to be carefully considered. []
  • PGA: Adding PGA can improve the mechanical properties of PETG, but interfacial compatibility needs to be addressed to prevent reduced ductility. []

Q6: How does the addition of cenospheres impact PETG filaments for 3D printing?

A6: Research indicates that incorporating cenospheres:

  • Reduces Density: Creates lightweight filaments for 3D printing of syntactic foam composites. []
  • Modifies Mechanical Properties: Affects Young's modulus, load-bearing capacity, and tensile strength. []
  • Influences Porosity: The porosity of the filament decreases with an increase in cenosphere content. []

Q7: What are the effects of hygrothermal aging on CF-reinforced PETG composites?

A7: Research shows that hygrothermal aging:

  • Impacts Water Absorption: Water uptake increases with aging temperature and time. []
  • Reduces Flexural Strength: A decrease in flexural strength is observed with increasing aging temperature and time. []

Q8: How do slicing parameters in FDM printing influence the light transmittance of PETG products?

A8: Studies show that:

  • Layer Height: Influences light scattering, with a 0.2 mm layer height showing optimal transmittance. []
  • Extrusion Rate: Affects material flow and air gap formation, impacting light transmission. []
  • Printing Speed: Influences layer adhesion and surface finish, affecting light scattering and transmittance. []

Q9: How does the molecular weight of polyethylene glycol influence the properties of PETG copolymers?

A9: Research has shown that increasing the molecular weight of PEG:

  • Enhances Hydrophilicity: Makes the copolymer more hydrophilic, influencing water absorption. []
  • Affects Microphase Separation: Impacts the interaction of water molecules with the copolymer, leading to differences in water absorption and swelling behavior. []

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